molecular formula C6H5Cl3N2 B147635 2,4,6-Trichlorophenylhydrazine CAS No. 5329-12-4

2,4,6-Trichlorophenylhydrazine

Cat. No.: B147635
CAS No.: 5329-12-4
M. Wt: 211.5 g/mol
InChI Key: MULHANRBCQBHII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been used as a derivatizing agent in the determination of atmospheric aldehydes and ketones .

Cellular Effects

It has been identified in human blood, indicating that it can enter the bloodstream and potentially interact with cells .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,4,6-Trichlorophenylhydrazine in laboratory settings. It is known that it has a boiling point of 286.64°C and a melting point of 83.75°C .

Preparation Methods

The synthesis of 2,4,6-Trichlorophenylhydrazine typically involves the following steps :

    Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.

    Diazotization: The 2,4,6-trichloroaniline is diazotized to form the corresponding diazonium salt.

    Reduction: The diazonium salt is reduced using an alkali sulfite to produce a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

    Decomposition: The sulfamic acid salt is decomposed with an acid to form a hydrazinium salt.

    Conversion: The hydrazinium salt is converted to this compound.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenylhydrazine involves its ability to form Schiff bases, which exhibit antioxidant activity by scavenging free radicals. This activity is primarily due to the hydrogen atom lability of the NH groups attached to the aromatic rings . The compound can undergo proton-coupled electron transfer, which is the major mechanism involved in its free radical scavenging activity .

Comparison with Similar Compounds

2,4,6-Trichlorophenylhydrazine is unique compared to other phenylhydrazines due to the presence of three chlorine atoms on the aromatic ring, which enhances its reactivity and stability. Similar compounds include:

These compounds differ in the number and position of substituents on the aromatic ring, which affects their chemical properties and reactivity.

Properties

IUPAC Name

(2,4,6-trichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULHANRBCQBHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2724-66-5 (mono hydrochloride), 63133-79-9 (sulfate salt), 71965-09-8 (sulfate (1:1) salt)
Record name 2,4,6-Trichlorophenylhydrazine
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DSSTOX Substance ID

DTXSID5063780
Record name Hydrazine, (2,4,6-trichlorophenyl)-
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Molecular Weight

211.5 g/mol
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CAS No.

5329-12-4
Record name (2,4,6-Trichlorophenyl)hydrazine
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Record name 2,4,6-Trichlorophenylhydrazine
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Record name Hydrazine, (2,4,6-trichlorophenyl)-
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Record name Hydrazine, (2,4,6-trichlorophenyl)-
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Record name 2,4,6-trichlorophenylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,4,6-Trichlorophenylhydrazine in current research?

A1: this compound is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones in various matrices. [, , , ] This involves reacting the compound with aldehydes and ketones to form stable hydrazones, which can be readily analyzed using techniques like gas chromatography.

Q2: Why is this compound preferred over other derivatizing agents in some analytical methods?

A2: One advantage of this compound is its cost-effectiveness compared to other derivatizing agents like o-2,3,4,5,6-pentafluorobenzylohydroxyloamine (PFBHA), especially in headspace solid phase microextraction (HS-SPME) coupled with gas chromatography. []

Q3: How does the use of a photoionization detector (PID) benefit the analysis of this compound derivatives?

A3: Using a PID instead of the commonly employed electron capture detector (ECD) simplifies the chromatograms of the formed hydrazones. This allows for easier identification and quantification of the target aldehydes and ketones. []

Q4: What is the sensitivity of analytical methods using this compound as a derivatizing agent?

A4: Studies have demonstrated that methods employing this compound can achieve detection limits in the range of 0.002-0.070 mg dm-3 for most investigated aldehydes. [] This highlights the sensitivity of this derivatization approach.

Q5: Can this compound be used to analyze malondialdehyde (MDA) in biological samples?

A5: Yes, this compound is a suitable derivatizing agent for analyzing both free and total MDA in biological materials. [] The method involves derivatization, extraction with n-hexane, and analysis using gas chromatography.

Q6: What are the advantages of using this compound for MDA analysis compared to other methods?

A6: This method offers the flexibility of using either electron-capture or mass-selective detection. [] Additionally, the mild processing conditions minimize MDA overestimation and eliminate the need for protein separation when assessing free MDA.

Q7: Beyond analytical chemistry, have other biological activities of this compound derivatives been explored?

A7: Yes, research has investigated the potential of this compound Schiff bases as antioxidants. [] Specifically, their ability to scavenge DPPH radicals and superoxide anions has been evaluated.

Q8: How do the antioxidant activities of this compound Schiff bases compare to standard antioxidants?

A8: Some this compound Schiff bases exhibited superior DPPH radical scavenging activity and superoxide anion scavenging activity compared to the standard n-propylgallate. [] This suggests their potential as novel antioxidant compounds.

Q9: What structural features of this compound derivatives influence their biological activity?

A9: Studies on cucurbitacin IIa derivatives, synthesized using this compound, showed that structural modifications significantly impacted their cytotoxic activity against various cancer cell lines. [] These findings highlight the importance of structure-activity relationships in drug development.

Q10: Have any studies explored the metabolic fate of this compound derivatives in biological systems?

A10: Research on the metabolism of benzoyl chloride (2,4,6-trichlorophenyl)hydrazone (Banamite®) in twospotted spider mites revealed slow metabolism of the compound. [] The study identified benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide as major metabolites.

Q11: Have the crystal structures of this compound derivatives been investigated?

A11: Yes, crystallographic studies have been conducted on various this compound derivatives. [, ] These studies provide valuable insights into the molecular conformation and intermolecular interactions of these compounds.

Q12: Are there any documented methods for synthesizing this compound?

A12: While specific synthetic procedures are not detailed in the provided abstracts, the synthesis of this compound is referenced. [] This implies established methods are available for researchers to access.

Q13: Has the environmental impact of this compound or its derivatives been addressed?

A13: Currently, the provided research abstracts do not delve into the environmental impact or degradation pathways of this compound and its derivatives.

Q14: What types of analytical methods are employed to quantify this compound in different matrices?

A14: Gas chromatography with electron-capture detection (GC-ECD) is a commonly employed technique for analyzing this compound derivatives. [, ] Photocolorimetric analysis is also mentioned as a potential method for quantifying the compound in air samples. [, ]

Q15: Are there studies investigating the stability of materials in contact with this compound during its production?

A15: While not extensively detailed, one abstract mentions research on the stability of structural materials used in the production of this compound. [] This suggests an awareness of potential material compatibility issues during the manufacturing process.

Q16: Are there alternative compounds with similar applications to this compound?

A16: While this compound offers specific advantages in certain applications, alternative derivatizing agents like o-2,3,4,5,6-pentafluorobenzylohydroxyloamine (PFBHA) are available. [] The choice of derivatizing agent depends on factors such as cost, analytical technique, and target analytes.

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